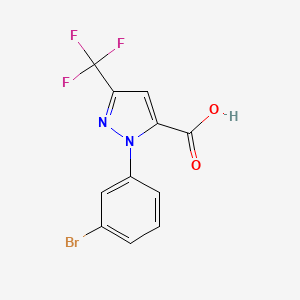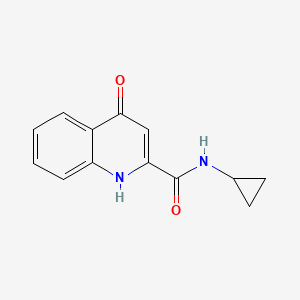
Entecavir 3''-O-beta-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Entecavir 3’'-O-beta-D-Glucuronide is a synthetic compound derived from Entecavir, a guanosine nucleoside analogue. It is primarily used in research settings, particularly in the study of proteomics and carbohydrate synthesis . The compound has a molecular formula of C18H23N5O9 and a molecular weight of 453.4 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Entecavir 3’'-O-beta-D-Glucuronide is synthesized through a series of chemical reactions involving Entecavir and glucuronic acid derivatives. The process typically involves the protection of hydroxyl groups, glycosylation, and subsequent deprotection steps. The reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Entecavir 3’'-O-beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, pH levels, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives of Entecavir 3’'-O-beta-D-Glucuronide, while reduction could produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Entecavir 3’'-O-beta-D-Glucuronide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Entecavir 3’‘-O-beta-D-Glucuronide is closely related to its parent compound, Entecavir. Entecavir functions by inhibiting the hepatitis B virus polymerase, thereby blocking viral replication . Entecavir 3’'-O-beta-D-Glucuronide, being a derivative, may exhibit similar inhibitory effects on viral enzymes, although its primary use is in research rather than direct therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quercetin-3-O-glucuronide: A flavonoid glucuronide with similar carbohydrate structures.
Mycophenolic acid-β-D-glucuronide: Another glucuronide derivative used in pharmaceutical research.
Glycyrrhetinic acid 3-O-mono-β-D-glucuronide: A metabolite of glycyrrhizic acid with similar glucuronide structures.
Uniqueness
Entecavir 3’'-O-beta-D-Glucuronide is unique due to its specific structure derived from Entecavir, which imparts unique properties related to its use in proteomics and carbohydrate synthesis research. Its ability to serve as a building block for complex carbohydrate structures and its role in studying protein interactions set it apart from other glucuronide derivatives .
Eigenschaften
Molekularformel |
C18H23N5O9 |
|---|---|
Molekulargewicht |
453.4 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-[[(1R,3S,5S)-3-(2-amino-6-oxo-1H-purin-9-yl)-5-hydroxy-2-methylidenecyclopentyl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H23N5O9/c1-5-6(3-31-17-12(27)10(25)11(26)13(32-17)16(29)30)8(24)2-7(5)23-4-20-9-14(23)21-18(19)22-15(9)28/h4,6-8,10-13,17,24-27H,1-3H2,(H,29,30)(H3,19,21,22,28)/t6-,7-,8-,10-,11-,12+,13-,17+/m0/s1 |
InChI-Schlüssel |
MCUVCQZONGVYQH-XLVBJRJESA-N |
Isomerische SMILES |
C=C1[C@H](C[C@@H]([C@H]1CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)N3C=NC4=C3N=C(NC4=O)N |
Kanonische SMILES |
C=C1C(CC(C1COC2C(C(C(C(O2)C(=O)O)O)O)O)O)N3C=NC4=C3N=C(NC4=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


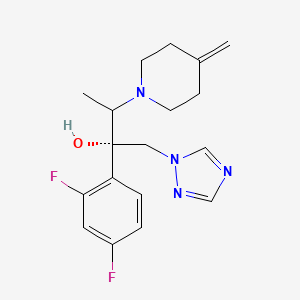
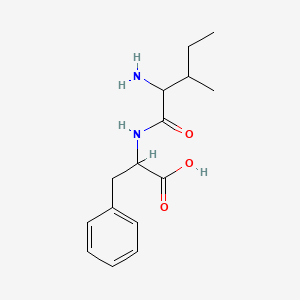
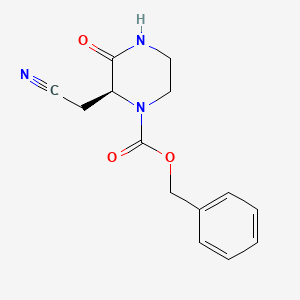



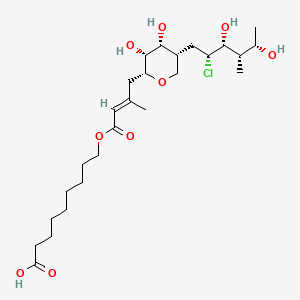

![(2E)-2-[1-[5-(4-Bromophenyl)-4-hydroxy-3-thienyl]ethylidene]hydrazide-5-[[[[4-[[(2-hydroxyethyl)amino]carbonyl]phenyl]methyl]amino]carbonyl]-2-thiophenecarboxylic Acid](/img/structure/B13863730.png)
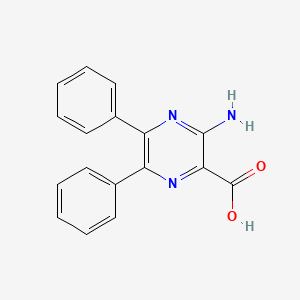
![N-Nitro-N'-[(tetrahydro-3-furanyl)methyl]carbamimidothioic Acid Methyl Ester](/img/structure/B13863737.png)
![4-[2-(3-Nitrophenyl)ethyl]morpholine](/img/structure/B13863745.png)
